molecular formula C6H4BrF2N B1271886 4-Bromo-3,5-difluoroaniline CAS No. 203302-95-8

4-Bromo-3,5-difluoroaniline

Cat. No.: B1271886
CAS No.: 203302-95-8
M. Wt: 208 g/mol
InChI Key: DKKUSFDAHRASGO-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoroaniline is an aromatic amine with the molecular formula C6H4BrF2N. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

4-Bromo-3,5-difluoroaniline is a chemical compound used in organic synthesis . It’s important to note that the targets can vary depending on the specific context of the chemical’s use, such as the type of organism, cell type, and environmental conditions.

Mode of Action

The mode of action of this compound is not explicitly documented. As a halogenated aniline derivative, it may participate in various chemical reactions, contributing to the synthesis of complex organic molecules. The bromine and fluorine substituents on the aromatic ring can potentially influence the compound’s reactivity and interaction with other molecules .

Biochemical Pathways

Given its use in organic synthesis, it’s likely that its primary role is in the formation of new compounds rather than directly interacting with biological pathways .

Result of Action

As a chemical used in organic synthesis, its primary role is likely in the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, it should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoroaniline typically involves the halogenation of 3,5-difluoroaniline. One common method includes the bromination of 3,5-difluoroaniline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted anilines.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

4-Bromo-3,5-difluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 4-Bromo-2,5-difluoroaniline
  • 4-Bromo-2,3-difluoroaniline
  • 2-Bromo-4,6-difluoroaniline

Comparison: 4-Bromo-3,5-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in nucleophilic and electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKUSFDAHRASGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371237
Record name 4-Bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-95-8
Record name 4-Bromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-3,5-DIFLUOROANILINE
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Synthesis routes and methods

Procedure details

3,5-Difluoroaniline (10.0 g, 77.5 mmol) is dissolved in DMF (100 mL). NBS (13.9 g, 78.0 mmol) is added portionwise at room temperature. After stirring overnight at room temperature, the reaction mixture is diluted with Et2O and washed with brine. The separated organic phase is dried (Na2SO4) and concentrated to give an oil which is purified by column chromatography (methylene chloride/hexanes) to give 4-bromo-3,5-difluoroaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route for N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and what are the optimal reaction conditions?

A1: N-[(4-Bromo-3,5-difluorine)phenyl]maleimide can be efficiently synthesized through a solvent azeotropic method using maleic anhydride and 4-bromo-3,5-difluoroaniline. [] This method utilizes p-toluene sulfonic acid as a catalyst and a toluene/DMF solvent mixture. Optimal reaction conditions, determined through optimization studies, are as follows:

    Q2: What spectroscopic techniques were used to confirm the structure of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide?

    A2: The structures of both synthesized compounds were confirmed using a combination of spectroscopic techniques:

    • FTIR (Fourier-transform infrared spectroscopy): This technique provides information about the functional groups present in the molecules. [, ]
    • ¹H NMR (proton nuclear magnetic resonance spectroscopy): ¹H NMR elucidates the hydrogen atom environments within the molecule. [, ]
    • ¹³C NMR (carbon-13 nuclear magnetic resonance spectroscopy): ¹³C NMR provides insights into the carbon atom environments within the molecule. []

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